molecular formula C17H16ClNO B2728888 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime CAS No. 383148-88-7

3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime

Cat. No.: B2728888
CAS No.: 383148-88-7
M. Wt: 285.77
InChI Key: RDMQGHDABUOWOL-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This specific compound features a naphthalenone core, which is a bicyclic structure consisting of fused benzene and cyclohexanone rings, with an oxime functional group attached to the 4-chlorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime typically involves the following steps:

    Formation of the Naphthalenone Core: The naphthalenone core can be synthesized through the cyclization of appropriate precursors, such as 2-aryl-2-cyclohexenone.

    Oxime Formation: The oxime functional group is introduced by reacting the naphthalenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions.

    Attachment of the 4-Chlorobenzyl Group: The final step involves the reaction of the oxime with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-1(2H)-naphthalenone oxime: Lacks the 4-chlorobenzyl group.

    4-chlorobenzyl oxime: Lacks the naphthalenone core.

    Naphthalenone oxime derivatives: Various substitutions on the naphthalenone core.

Uniqueness

3,4-dihydro-1(2H)-naphthalenone O-(4-chlorobenzyl)oxime is unique due to the presence of both the naphthalenone core and the 4-chlorobenzyl oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-15-10-8-13(9-11-15)12-20-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-2,4,6,8-11H,3,5,7,12H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMQGHDABUOWOL-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOCC3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OCC3=CC=C(C=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.